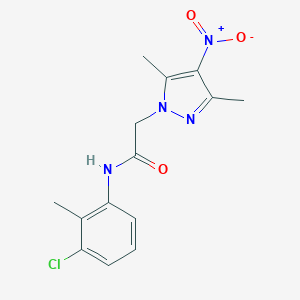![molecular formula C27H32BrNO6 B451954 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID](/img/structure/B451954.png)
2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group and a tetramethyl-substituted acridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable phenol derivative to introduce the bromine atom at the desired position.
Ethoxylation: The brominated phenol is then ethoxylated to introduce the ethoxy group.
Acridine Derivative Formation: The acridine moiety is synthesized separately, often through a multi-step process involving cyclization and functional group modifications.
Coupling Reaction: The final step involves coupling the brominated, ethoxylated phenol with the acridine derivative under specific conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the acridine moiety or the phenoxy group.
Coupling Reactions: The phenoxy group can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the acridine moiety may interact with different sites on the target molecule, leading to changes in its activity or function. The exact pathways involved would depend on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-[5-BROMO-2-CHLORO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID
- 2-[5-BROMO-2-METHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID
Uniqueness
The unique combination of the brominated phenoxy group and the acridine moiety in 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID distinguishes it from similar compounds. This structure may confer specific properties, such as enhanced binding affinity to certain targets or unique reactivity in chemical reactions.
特性
分子式 |
C27H32BrNO6 |
|---|---|
分子量 |
546.4g/mol |
IUPAC名 |
2-[5-bromo-2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C27H32BrNO6/c1-6-34-20-7-14(15(28)8-21(20)35-13-22(32)33)23-24-16(9-26(2,3)11-18(24)30)29-17-10-27(4,5)12-19(31)25(17)23/h7-8,23,29H,6,9-13H2,1-5H3,(H,32,33) |
InChIキー |
DPIOIWFOJXCRNS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)Br)OCC(=O)O |
正規SMILES |
CCOC1=C(C=C(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)Br)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B451873.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B451875.png)


![2-Tert-butyl 4-ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451880.png)

![N-cyclooctyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B451883.png)
![N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B451884.png)
![N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B451885.png)
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B451887.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B451893.png)
